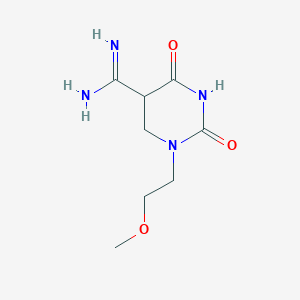
1-(2-Methoxy-ethyl)-2,4-dioxo-hexahydro-pyrimidine-5-carboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Methoxy-ethyl)-2,4-dioxo-hexahydro-pyrimidine-5-carboxamidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a methoxyethyl group and a carboxamidine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring would likely play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidine ring and the various substituents could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
Research on related compounds, such as those derived from visnaginone and khellinone, indicates potential applications in anti-inflammatory and analgesic treatments. These compounds, synthesized through various reactions, have shown notable inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and demonstrated analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity
Studies on pyrrolo[2,3-d]pyrimidines, closely related to the compound , reveal their significance in antiviral applications. Certain modifications at specific positions on these compounds have shown marked activity against human cytomegalovirus (HCMV), suggesting a potential pathway for developing antiviral drugs (Renau et al., 1996).
Synthesis and Structural Analysis
Pyrimidine derivatives have been the focus of extensive synthesis and structural analysis, contributing to our understanding of their potential applications. For example, studies on novel pyrimido[1,2-a]pyrimidines have helped elucidate reaction pathways and structural characteristics, which are crucial for exploring their practical applications (Eynde et al., 2001).
Antioxidant and Antimicrobial Activity
Research on various pyrimidine derivatives has also highlighted their potential as antioxidants and antimicrobial agents. For instance, thiazolopyrimidine derivatives have demonstrated promising antioxidant and antimicrobial activities, underscoring the versatility of these compounds in pharmaceutical research (Youssef & Amin, 2012).
Cytotoxicity Studies
The study of pyrazolo[1,5-a]pyrimidines and related Schiff bases has revealed important insights into their cytotoxic properties. These compounds have been tested against various human cancer cell lines, helping to establish a foundation for potential anticancer therapies (Hassan, Hafez, Osman, & Ali, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-15-3-2-12-4-5(6(9)10)7(13)11-8(12)14/h5H,2-4H2,1H3,(H3,9,10)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGMYOSSHNIRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C(=O)NC1=O)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)
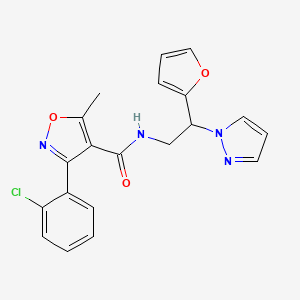
![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)
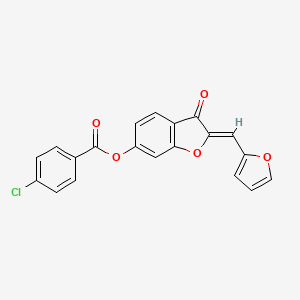
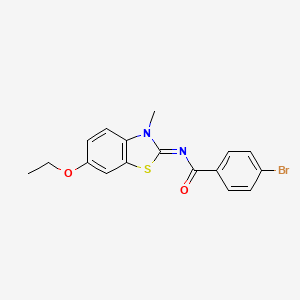



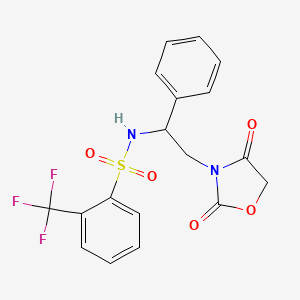
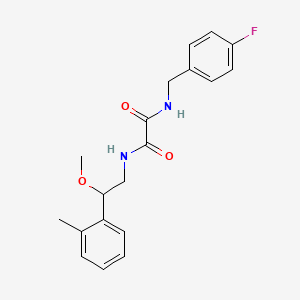
![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

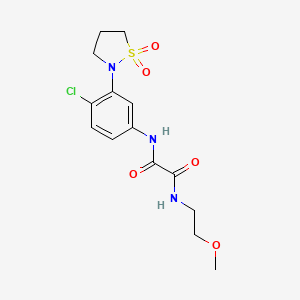
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2643663.png)